molecular formula C45H58F2N2O5Si2 B14901617 (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one

(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one

Cat. No.: B14901617
M. Wt: 801.1 g/mol
InChI Key: NEXZCJWBWJHWQN-PRURZLHWSA-N
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Description

(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound characterized by multiple functional groups, including tert-butyldimethylsilyl (TBDMS) ethers, fluorophenyl groups, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one involves multiple steps, each requiring specific reaction conditions. The key steps typically include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl-protected compounds: These compounds share the TBDMS protection group, which imparts stability and reactivity.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit similar chemical properties and reactivity patterns.

    Oxazolidinones: This class of compounds is known for its diverse biological activities and applications in medicinal chemistry.

Uniqueness

(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-2-((S)-(4-((tert-butyldimethylsilyl)oxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)pentanoyl)-4-phenyloxazolidin-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C45H58F2N2O5Si2

Molecular Weight

801.1 g/mol

IUPAC Name

(4S)-3-[(2R,5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-[(S)-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-(4-fluoroanilino)methyl]-5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C45H58F2N2O5Si2/c1-44(2,3)55(7,8)53-37-26-18-33(19-27-37)41(48-36-24-22-35(47)23-25-36)38(42(50)49-39(30-52-43(49)51)31-14-12-11-13-15-31)28-29-40(32-16-20-34(46)21-17-32)54-56(9,10)45(4,5)6/h11-27,38-41,48H,28-30H2,1-10H3/t38-,39-,40+,41-/m1/s1

InChI Key

NEXZCJWBWJHWQN-PRURZLHWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O[Si](C)(C)C(C)(C)C)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O[Si](C)(C)C(C)(C)C)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

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